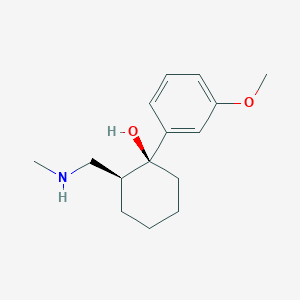

(-)-N-Desmethyl Tramadol

Vue d'ensemble

Description

Tramadol is a strong pain medication used to treat moderate to severe pain that is not being relieved by other types of pain medicines . It is a synthetic opioid and acts in the brain and spine (central nervous system) to reduce the amount of pain you feel . The extended-release form of tramadol is for around-the-clock treatment of pain .

Synthesis Analysis

A process for the preparation of tramadol hydrochloride has been described, which involves reacting an intermediate with HCl in the presence of a catalytic amount of water . This process can be carried out in the absence of 1,4-dioxane or other category 1 carcinogenic solvent, and in one step, providing commercial advantages of simplicity, safety, and purity .Molecular Structure Analysis

Tramadol has a molecular formula of C16H25NO2 and a molecular weight of 263.3752 . It is known to act on the mu opioid receptors .Chemical Reactions Analysis

The automated generation of reaction networks and the automated prediction of synthetic trees require the definition of possible transformations a molecule can undergo . One way of doing this is by using reaction templates .Physical and Chemical Properties Analysis

Tramadol has a molecular weight of 263.3752 . The control of physicochemical properties is directly related to the much used, but ill-defined, notion of “compound quality” .Applications De Recherche Scientifique

Analgesic Potential in the Central Nervous System : "(-)-N-Desmethyl Tramadol" has been observed to inhibit acetylcholine-induced currents in oocytes expressing M1 receptors, highlighting its potential use as a target for analgesic drugs in the central nervous system (Nakamura et al., 2005).

Role in Antinociception : This compound inhibits 5-HT2C receptors in Xenopus oocytes, suggesting a role in antinociception by inhibiting 5-HT-induced currents (Horishita et al., 2006).

Efficacy in Pain Treatment : Studies have shown that the antinociceptive efficacy of (-)-tramadol is primarily due to its ability to block monoamine uptake. The role of "this compound" in these mechanisms is still being explored (Halfpenny et al., 1999).

Use in Labor Pain Treatment : There's evidence suggesting that tramadol's use in labor pain treatment might be associated with neonatal death, particularly due to increased exposure to "this compound" in mothers with a specific cytochrome P450 2D6 genotype (Grosek et al., 2012).

Potential in Reducing Opioid-Induced Respiratory Depression : Desmetramadol, a metabolite of tramadol, has been identified as effective in treating pain like other opioids but potentially reduces lethal opioid-induced respiratory depression due to sparing arrestin2 recruitment (Zebala et al., 2020).

Inhibition of Substance P-Receptor Functions : This compound has been found to inhibit substance P-receptor functions in Xenopus oocytes, suggesting a potential pathway independent of PKC-mediated pathways (Minami et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Tramadol is approved for the treatment of pain in adults that is severe enough to require an opioid analgesic and for which other treatments do not work or are not tolerated . The safety and effectiveness of tramadol in children have not been established . The lowest effective dose for the shortest duration should be used .

Propriétés

IUPAC Name |

(1S,2S)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMQHLSPUAFKKK-DZGCQCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCC1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

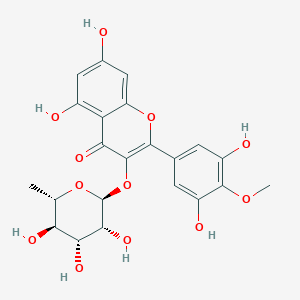

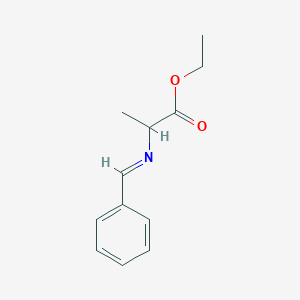

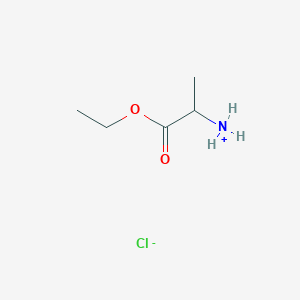

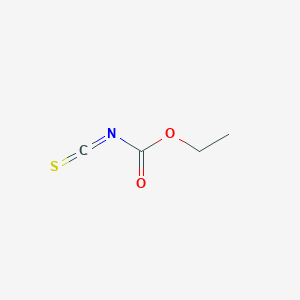

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

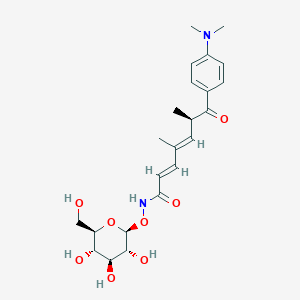

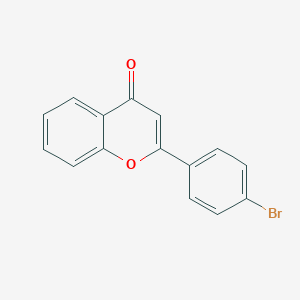

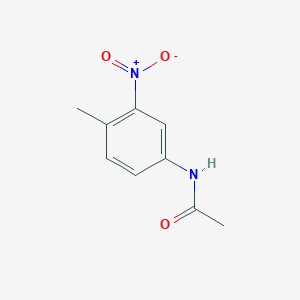

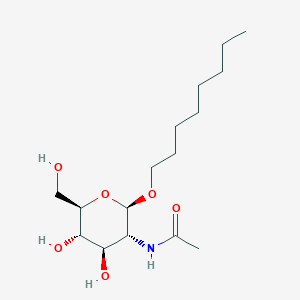

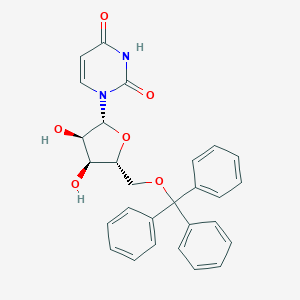

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(+)-Methyl (3S)-5-{[tert-Butyldimethylsilyl)oxy]}-3-hydroxy-2,2-dimethylpentanoate](/img/structure/B15452.png)